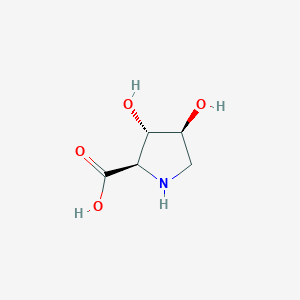

(3S,4S)-3,4-dihydroxy-d-proline

Description

Structure

3D Structure

Properties

CAS No. |

138258-69-2 |

|---|---|

Molecular Formula |

C5H9NO4 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

(2R,3S,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m0/s1 |

InChI Key |

HWNGLKPRXKKTPK-PZGQECOJSA-N |

SMILES |

C1C(C(C(N1)C(=O)O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](N1)C(=O)O)O)O |

Canonical SMILES |

C1C(C(C(N1)C(=O)O)O)O |

Synonyms |

D-Proline, 3,4-dihydroxy-, (3S,4S)- (9CI) |

Origin of Product |

United States |

Chemical Synthesis Strategies for 3s,4s 3,4 Dihydroxy D Proline and Its Stereoisomers

Approaches Utilizing Chiral Pool Precursors

The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as carbohydrates and amino acids. These molecules serve as inexpensive and convenient starting materials, providing a pre-existing stereochemical framework that can be elaborated into more complex targets like dihydroxyproline isomers.

Synthesis from D-Xylose Derivatives

Carbohydrates like D-xylose are excellent chiral building blocks for synthesizing highly functionalized pyrrolidine (B122466) rings. The multiple stereocenters inherent in the sugar's structure can be strategically manipulated and transformed to establish the desired stereochemistry in the final proline derivative. A general approach involves the conversion of the carbohydrate into a linear amino polyol, followed by cyclization to form the pyrrolidine ring.

For instance, a synthetic pathway can begin with the selective protection and modification of the hydroxyl groups of D-xylose. The carbon backbone is then altered, often involving the introduction of a nitrogen-containing functional group at a key position. This nitrogen atom ultimately becomes the nitrogen of the proline ring. The final key step is an intramolecular cyclization, which forms the five-membered ring, followed by deprotection to yield the target dihydroxyproline. The stereochemistry of the final product is directly correlated to the stereocenters of the starting D-xylose. A similar strategy has been demonstrated starting from D-glucose to produce related hydroxyproline (B1673980) compounds. researchgate.net

Table 1: Illustrative Steps in Chiral Pool Synthesis from a Sugar Precursor

| Step | Description | Key Transformation |

| 1 | Starting Material | D-Xylose or similar carbohydrate with defined stereocenters. |

| 2 | Functional Group Interconversion | Conversion of a hydroxyl group into an amine or azide. |

| 3 | Chain Modification | Oxidative cleavage or other modifications to achieve the correct carbon chain length. |

| 4 | Cyclization | Intramolecular reaction (e.g., reductive amination) to form the pyrrolidine ring. |

| 5 | Deprotection | Removal of protecting groups to yield the final dihydroxyproline. |

Strategies Employing L-Tartaric Acid for (3S,4S) Configurations

L-Tartaric acid is another valuable chiral pool precursor whose C2 and C3 stereocenters can be used to direct the synthesis of specific stereoisomers. While D-tartaric acid has been famously used as a resolving agent to separate racemic mixtures of proline, yielding D-proline, both enantiomers of tartaric acid can also serve as the structural foundation for a synthesis. chemicalbook.com

In a synthetic strategy starting from L-tartaric acid, the two carboxylic acid groups and two hydroxyl groups provide ample handles for chemical modification. The synthesis might proceed by converting the tartaric acid into a suitable diamine or amino alcohol derivative, where the original stereocenters of the tartaric acid are preserved. This intermediate can then be elaborated through a series of steps, including cyclization, to form the pyrrolidine ring with the desired (3S,4S) configuration. The symmetry of tartaric acid can also be exploited to construct the target molecule efficiently.

Enantioselective Routes from α,ε-Dihydroxy-β-Amino Esters for Analogous L-Isomers

The synthesis of dihydroxy-L-proline isomers can be achieved by first constructing a linear precursor, an α,ε-dihydroxy-β-amino ester, in an enantioselective manner, followed by cyclization. This approach builds the chirality from scratch rather than starting with a chiral molecule.

A notable method for this is the direct asymmetric aldol (B89426) reaction between a glycine (B1666218) Schiff base and an aldehyde, catalyzed by a chiral complex. acs.org For example, a zinc-ProPhenol catalyzed reaction can afford syn β-hydroxy-α-amino esters in high yields with excellent diastereoselectivity and enantioselectivity. acs.org By choosing an appropriate aldehyde partner that contains a second hydroxyl group (or a precursor to one), an α,ε-dihydroxy-β-amino ester can be formed. Subsequent intramolecular cyclization of this linear precursor, typically involving the formation of a bond between the nitrogen and the ε-carbon, yields the desired dihydroxy-L-proline derivative.

Table 2: Zinc-ProPhenol Catalyzed Aldol Reaction for Amino Ester Synthesis acs.org

| Ligand | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess (ee, %) |

| ProPhenol-1 | Isovaleraldehyde | >95:5 | 94 | 98 |

| ProPhenol-1 | Benzaldehyde | >95:5 | 99 | 99 |

| ProPhenol-2 | Cyclohexanecarboxaldehyde | 94:6 | 99 | 97 |

Advanced Synthetic Methodologies

Modern synthetic methods offer powerful tools for creating complex molecules with high precision. These techniques often involve metal-catalyzed reactions that can form or modify the pyrrolidine ring with a high degree of stereocontrol.

Stereoselective Dihydroxylation of Unsaturated Proline Precursors (e.g., 3,4-dehydroproline)

One of the most direct methods for introducing the two hydroxyl groups onto the proline ring is through the dihydroxylation of an unsaturated precursor, such as 3,4-dehydroproline. nih.govnih.govresearchgate.net This reaction involves the addition of two hydroxyl groups across the double bond. The stereochemical outcome of this addition can be controlled by the choice of reagent.

The Upjohn dihydroxylation utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to achieve syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. organic-chemistry.org

For enantioselective synthesis, the Sharpless asymmetric dihydroxylation is employed. This method also uses catalytic OsO₄ but includes a chiral ligand, usually a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). wikipedia.org The choice of ligand dictates which face of the double bond is hydroxylated, allowing for the selective synthesis of different enantiomers of the dihydroxyproline product. wikipedia.org

Table 3: Comparison of Dihydroxylation Methods for Alkenes

| Method | Key Reagents | Stereoselectivity | Key Features |

| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | syn-addition | Reliable and high-yielding for creating cis-diols. organic-chemistry.org |

| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, K₃[Fe(CN)₆], Chiral Ligand (e.g., (DHQ)₂-PHAL) | Enantioselective syn-addition | Allows access to specific enantiomers based on the choice of chiral ligand. wikipedia.org |

Ring-Closing Metathesis Strategies in Dihydroxyproline Analog Synthesis

Ring-closing metathesis (RCM) is a powerful reaction that forms cyclic alkenes from linear dienes, driven by the release of a small volatile molecule like ethylene. wikipedia.org This strategy has been widely applied to the synthesis of cyclic peptides and other heterocyclic systems, including analogs of dihydroxyproline. nih.govnih.gov

The synthesis begins with the construction of a linear diene precursor containing the necessary atoms for the final ring. For a dihydroxyproline analog, this precursor would be a diene-containing amino acid derivative, with hydroxyl groups already in place or added later. The RCM reaction, typically catalyzed by a ruthenium complex such as a Grubbs' catalyst, then facilitates the formation of the five-membered unsaturated ring. organic-chemistry.org Subsequent reduction or dihydroxylation of the newly formed double bond can provide access to various saturated dihydroxyproline analogs. The functional group tolerance of modern RCM catalysts allows this strategy to be applied to complex and highly functionalized substrates. nih.gov

Table 4: Common Catalysts for Ring-Closing Metathesis

| Catalyst | Generation | Description |

| Grubbs' Catalyst (1st Gen) | First | A ruthenium carbene complex known for its stability and activity. |

| Grubbs' Catalyst (2nd Gen) | Second | Features an N-heterocyclic carbene (NHC) ligand, offering higher activity and broader substrate scope. |

| Hoveyda-Grubbs' Catalyst | Second | A modified version with a chelating isopropoxybenzylidene ligand, known for enhanced stability and initiation properties. |

Multi-step Reaction Sequences for Diastereoselective Control

The creation of the distinct stereoisomers of 3,4-dihydroxy-D-proline hinges on carefully planned multi-step synthetic routes. These sequences often employ chiral starting materials or diastereoselective reactions to dictate the stereochemistry at the C3 and C4 positions of the proline ring. Key strategies include the use of chiral precursors derived from sugars and the diastereoselective dihydroxylation of a common intermediate, 3,4-dehydroproline.

One prominent and versatile strategy leverages the inherent chirality of pentose (B10789219) sugars to construct the desired dihydroxyproline stereoisomers. This approach establishes the absolute configuration of the target molecule from the outset. A general nine-step reaction sequence has been proposed that can be adapted to synthesize any of the eight stereoisomers of 3,4-dihydroxyproline (B1205037) by selecting the appropriate starting pentose sugar. nih.gov

An alternative and powerful approach to achieving diastereoselective control involves the dihydroxylation of a common unsaturated precursor, N-protected 3,4-dehydroproline. The choice of the dihydroxylation reagent and conditions directly influences the facial selectivity of the hydroxylation, leading to different diastereomers.

For example, the dihydroxylation of a Cbz-protected 3,4-dehydroproline with osmium tetroxide (OsO₄) is known to be highly stereoselective, predominantly yielding the trans-diol. In contrast, the use of Sharpless asymmetric dihydroxylation conditions, which utilize a chiral ligand to direct the oxidation, can be employed to favor the formation of cis-diols. This allows for the selective synthesis of different diastereomers from the same starting material.

While detailed comparative data for the diastereoselective dihydroxylation of D-3,4-dehydroproline derivatives leading to all possible stereoisomers of 3,4-dihydroxy-D-proline is not extensively documented in a single study, the principles are well-established in the synthesis of related substituted prolines. For instance, in the synthesis of the four diastereoisomers of 4-methylproline, a similar strategy of employing stereoselective reactions on a common precursor has been successfully applied to achieve essentially complete stereoselectivity. nih.gov This highlights the general applicability of using diastereoselective reactions to access a full set of stereoisomers.

The following table summarizes the synthesis of different protected 3,4-dihydroxyproline stereoisomers from various pentose precursors, illustrating the versatility of this multi-step approach.

| Starting Material | Target Protected Diastereomer | Overall Yield (%) |

| D-Ribonolactone | N-Fmoc-3,4-di-O-TBDMS-D-2,3-cis-3,4-cis-proline | 18.9 |

| L-Arabinonolactone | N-Fmoc-3,4-di-O-TBDMS-L-2,3-cis-3,4-trans-proline | 13.7 |

| L-Lyxonolactone | N-Fmoc-3,4-di-O-TBDMS-L-2,3-trans-3,4-cis-proline | 11.2 |

This table is based on reported yields for the synthesis of protected dihydroxyproline derivatives from pentose sugars. nih.gov

Enzymatic and Biocatalytic Routes to Dihydroxyprolines

Proline Hydroxylase-Mediated Hydroxylation of Proline Derivatives

Proline hydroxylases (PHs) are a key class of enzymes, typically belonging to the ferrous iron- and 2-oxoglutarate (2OG)-dependent dioxygenase family, responsible for the hydroxylation of proline. nih.govnih.gov These enzymes catalyze the incorporation of an oxygen atom from O₂ into the proline substrate, while the other oxygen atom is transferred to the co-substrate α-ketoglutarate (α-KG), leading to its oxidative decarboxylation to succinate. researchgate.netresearchgate.netwikipedia.org This enzymatic action is crucial for producing various hydroxylated prolines, which are valuable as chiral building blocks in the pharmaceutical industry. researchgate.netnih.gov

Proline hydroxylases are renowned for their high degree of regio- and stereoselectivity, precisely controlling the position and orientation of the hydroxyl group addition. For instance, prolyl-4-hydroxylase (P4H) specifically hydroxylates proline residues at the C4-position to form (2S, 4R)-4-hydroxyproline, a reaction essential for the structural integrity of collagen. acs.org The enzyme achieves this remarkable specificity by orienting the substrate within its active site, shielding the C3 and C5 positions and exposing only the C4-pro-R hydrogen to the reactive ferryl oxidant. acs.org This precise positioning is guided by key amino acid residues, such as Tyr-140 and Trp-243 in human P4H, which form a biochemical funnel for the substrate. acs.org

While much of the research has focused on mono-hydroxylation, studies have revealed that proline hydroxylases are also capable of producing dihydroxylated products from various substrates. nih.gov Research on the substrate selectivity of different recombinant proline hydroxylases has demonstrated that they can catalyze the formation of dihydroxylated 5-, 6-, and 7-membered ring products. nih.gov Although a wide array of mono-hydroxylated isomers can be produced with high selectivity, the specific enzymatic synthesis of (3S,4S)-3,4-dihydroxy-d-proline is not extensively detailed in the available literature. However, the existence of naturally occurring dihydroxyprolines, such as 2,3-cis-3,4-trans-3,4-dihydroxy-L-proline found in the cell walls of diatoms, underscores the biological potential for such dihydroxylation reactions. nih.gov

Microbial dioxygenases, particularly proline hydroxylases, exhibit a considerable and largely untapped potential for biocatalysis due to their ability to act on a variety of substrates. nih.gov Studies have shown that these enzymes can accept not only L-proline but also a range of substrate analogues. nih.gov

The substrate flexibility of these enzymes allows for the creation of diverse hydroxylated products. For example, ring-substituted proline analogues, including certain hydroxylated and fluorinated prolines, are accepted as substrates by some proline hydroxylases. nih.gov Furthermore, the substrate scope extends beyond five-membered rings, as these enzymes can also hydroxylate larger rings, such as L-pipecolic acid (a six-membered ring), and even bicyclic compounds. nih.govresearchgate.net When acting on L-pipecolic acid, L-proline cis-4-hydroxylases can generate two different regioisomers, cis-5-hydroxy-L-pipecolic acid and cis-3-hydroxy-L-pipecolic acid. acs.org

The table below summarizes the activity of various proline hydroxylases on different substrates as identified in research studies.

| Enzyme | Substrate | Product(s) | Source |

|---|---|---|---|

| cis-Prolyl 3-Hydroxylase (cisP3H) | L-Proline | (2S,3S)-cis-3-Hydroxy-L-proline | nih.gov |

| trans-Prolyl 4-Hydroxylase (transP4H) | L-Proline | (2S,4R)-trans-4-Hydroxy-L-proline | nih.gov |

| cis-Prolyl 4-Hydroxylase (cisP4H) | L-Proline | (2S,4S)-cis-4-Hydroxy-L-proline | nih.gov |

| cis-Prolyl 4-Hydroxylase (cisP4H) | L-Pipecolic acid | cis-5-Hydroxy-L-pipecolic acid & cis-3-Hydroxy-L-pipecolic acid | acs.org |

| cisP3H, transP4H, cisP4H | (2S)-2-Methyl-L-proline | Singly hydroxylated products | nih.gov |

Biological Pathways and Enzymatic Transformations

Once formed, hydroxyprolines can enter various metabolic pathways, particularly in microorganisms, where they are broken down by a series of enzymatic transformations.

Bacteria have evolved distinct pathways for the catabolism of hydroxyprolines, differing from those found in mammals. cabidigitallibrary.org A well-characterized pathway in bacteria such as Pseudomonas putida and Sinorhizobium meliloti is the degradation of trans-4-hydroxy-L-proline (T4LHyp) to α-ketoglutarate, a central metabolite. nih.govresearchgate.net This pathway involves a sequence of four enzymatic steps:

Epimerization: The pathway is initiated by hydroxyproline (B1673980) 2-epimerase, which converts trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline. cabidigitallibrary.orgresearchgate.net

Dehydrogenation: Next, a D-hydroxyproline dehydrogenase oxidizes cis-4-hydroxy-D-proline to Δ¹-pyrroline-4-hydroxy-2-carboxylate (Pyr4H2C). cabidigitallibrary.orgnih.gov This enzyme shows high specificity for its D-hydroxyproline substrate. nih.gov

Deamination: Pyr4H2C is then deaminated by Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase to yield α-ketoglutaric semialdehyde. cabidigitallibrary.orgnih.gov

Oxidation: Finally, α-ketoglutaric semialdehyde dehydrogenase oxidizes the semialdehyde to α-ketoglutarate, which can enter the tricarboxylic acid (TCA) cycle. cabidigitallibrary.org

Anaerobic degradation pathways for hydroxyprolines also exist. illinois.edu For instance, the glycyl radical enzyme trans-4-hydroxy-L-proline dehydratase (HypD) catalyzes the conversion of its substrate to (S)-Δ¹-pyrroline-5-carboxylate (P5C). elifesciences.org While these pathways are well-documented for mono-hydroxyprolines, specific bacterial metabolic routes for the degradation of dihydroxyproline isomers are not detailed in the reviewed literature.

Hydroxyproline dehydratases are enzymes that catalyze the removal of a water molecule from hydroxyproline isomers. A key example is trans-L-3-hydroxyproline dehydratase, an enzyme that converts trans-3-hydroxy-L-proline into Δ¹-pyrroline-2-carboxylate (Pyr2C) and water. cabidigitallibrary.orgwikipedia.orghmdb.ca This reaction is part of a metabolic pathway that can ultimately convert the hydroxyproline back to L-proline. cabidigitallibrary.org This enzyme is a member of the proline racemase superfamily but catalyzes a dehydration reaction rather than an epimerization, a functional difference that can depend on a single amino acid substitution in the active site. cabidigitallibrary.orgnih.gov

In anaerobic bacteria, a different dehydratase, the glycyl radical enzyme trans-4-hydroxy-L-proline dehydratase (HypD), is involved in the catabolism of trans-4-hydroxy-L-proline. illinois.eduelifesciences.org The substrate specificities of these dehydratases have been primarily studied with mono-hydroxylated prolines. There is no specific information in the available scientific literature to indicate whether dihydroxyproline isomers, such as this compound, serve as substrates for these known hydroxyproline dehydratases.

Structural and Conformational Investigations of Dihydroxyproline Derivatives

Pyrrolidine (B122466) Ring Conformational Analysis (e.g., Pucker Preferences)

For (3S,4S)-3,4-dihydroxy-d-proline, the stereochemistry of the hydroxyl groups at the C3 and C4 positions is expected to exert a significant influence on the ring's pucker preference. While direct experimental data for this specific D-proline derivative is limited in publicly available literature, valuable insights can be drawn from studies on analogous compounds. For instance, investigations into 3-fluoro-4-hydroxy-L-prolines have revealed that the introduction of substituents at these positions can invert the natural pucker preference of the proline ring. dundee.ac.uk

In the case of 4-substituted prolines, the gauche effect often dictates the conformational preference. An electron-withdrawing substituent at the 4S position generally favors an endo ring pucker. nih.gov This preference arises from the stabilizing hyperconjugative interactions between the C-X bond and the ring's sigma orbitals. Given that hydroxyl groups are electron-withdrawing, it is plausible to hypothesize that the 4S-hydroxyl group in this compound would favor an endo pucker. However, the presence of a second hydroxyl group at the 3S position complicates this simple prediction, as it introduces additional stereoelectronic interactions.

A study on (3S,4S)-3-fluoro-4-hydroxy-L-proline, a close analog, demonstrated a preference for a C4-endo pucker, a departure from the C4-exo pucker typically favored by 4-hydroxy-L-proline. dundee.ac.uk This suggests that the stereochemistry at the C3 and C4 positions collectively dictates the final ring conformation.

Table 1: Predicted Pucker Preference based on Analogous Compounds

| Compound | Dominant Pucker | Rationale |

| (3S,4S)-3-fluoro-4-hydroxy-L-proline | C4-endo | Experimental observation dundee.ac.uk |

| 4S-substituted prolines (general) | endo | Gauche effect nih.gov |

| This compound | Likely endo | Inferred from analogs and stereoelectronic effects |

Influence of Vicinal Hydroxyl Groups on Ring Conformation and Stereochemistry

The two hydroxyl groups on adjacent carbon atoms (vicinal diol) in this compound are a defining feature. Their syn orientation (on the same side of the ring) has profound implications for the molecule's conformation and potential interactions.

The relative orientation of the vicinal hydroxyl groups can be stabilized or destabilized by intramolecular hydrogen bonding. The ability to form a hydrogen bond between the 3-OH and 4-OH groups would depend on the torsional angle between them, which is in turn governed by the ring pucker. An endo pucker might bring these groups into a favorable proximity for such an interaction, further stabilizing this conformation.

Furthermore, these hydroxyl groups serve as both hydrogen bond donors and acceptors, enabling a rich network of interactions with solvent molecules or other residues within a peptide chain. This can significantly influence the solubility and binding properties of peptides incorporating this modified amino acid.

Amide Bond Cis/Trans Isomerization Studies in Dihydroxyproline-Containing Peptides

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the isomerization between these two states is a slow process that can be a rate-limiting step in protein folding. The energy barrier to this isomerization is influenced by the electronic and steric properties of the substituents on the pyrrolidine ring.

Studies on other modified prolines have shown that the ring pucker is coupled to the cis/trans isomerization. Typically, an endo pucker is more compatible with a cis amide bond, while an exo pucker favors a trans conformation. If this compound indeed prefers an endo pucker as hypothesized, it might lead to a higher population of the cis conformer in peptides compared to unsubstituted proline. However, steric hindrance from the hydroxyl groups could also play a role, potentially counteracting the electronic effects.

Computational Chemistry and Molecular Modeling for Conformational Prediction and Energetics

In the absence of extensive experimental data, computational methods are invaluable for predicting the conformational preferences and energetics of molecules like this compound. Quantum mechanical calculations and molecular dynamics simulations can provide detailed insights into the relative energies of different ring puckers and the rotational barriers of the amide bond.

Computational studies on substituted prolines have corroborated the role of the gauche effect in determining pucker preference. nih.gov For this compound, density functional theory (DFT) calculations could be employed to:

Determine the minimum energy conformations of the isolated amino acid.

Calculate the relative energies of the Cγ-endo and Cγ-exo puckers.

Map the potential energy surface for the interconversion between these puckers.

Simulate the behavior of this amino acid within a peptide to understand its influence on the local and global conformation.

A computational study on 3-fluoro-4-hydroxyprolines provided a detailed energetic landscape, rationalizing the observed pucker preferences. dundee.ac.uk A similar approach for this compound would be highly informative.

Table 2: Potential Computational Approaches and Expected Insights

| Computational Method | Information Gained |

| Density Functional Theory (DFT) | Minimum energy structures, relative pucker energies, electronic properties |

| Molecular Dynamics (MD) Simulations | Conformational dynamics in solution, sampling of pucker states, influence on peptide flexibility |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intramolecular hydrogen bonding |

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Multidimensional NMR, High-Resolution Mass Spectrometry)

The definitive structural characterization of this compound and its derivatives relies on advanced spectroscopic techniques.

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For this compound incorporated into a peptide, a combination of NMR experiments would be crucial:

COSY (Correlation Spectroscopy): To establish the connectivity of protons within the pyrrolidine ring.

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to the proline spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space distances between protons, which is key to determining the ring pucker and the cis/trans state of the amide bond. Specific NOE patterns are characteristic of endo and exo puckers.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in the assignment of the carbon spectrum.

The structure of the related isomer, 2,3-cis-3,4-trans-3,4-dihydroxy-L-proline, was confirmed using NMR spectroscopy. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information. Studies have shown that isomeric hydroxyprolines can be differentiated based on their fragmentation patterns in MS/MS experiments. nih.gov For instance, the loss of water from specific fragment ions can be indicative of the position of the hydroxyl groups.

Table 3: Spectroscopic Techniques and Their Application

| Technique | Application for this compound |

| Multidimensional NMR | Determination of ring pucker, amide bond conformation, and overall 3D structure in solution. |

| High-Resolution Mass Spectrometry | Confirmation of elemental composition and differentiation from isomers through fragmentation analysis. nih.gov |

| X-ray Crystallography | Provides the precise solid-state structure, including bond lengths, bond angles, and the definitive ring pucker. |

Biological Roles and Interactions of Dihydroxyproline Moieties

Natural Occurrence in Biologically Active Compounds

(3S,4S)-3,4-dihydroxy-d-proline and its stereoisomers are found in a variety of naturally occurring, biologically active compounds, most notably in echinocandin-type antifungal agents and certain marine natural products.

Echinocandins:

Echinocandins are a class of lipopeptides that act as potent antifungal drugs by inhibiting the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall. nih.gov The cyclic hexapeptide core of many echinocandins contains multiple hydroxylated amino acids, which are crucial for their bioactivity. nih.gov

Marine Proteins and Peptides:

Various stereoisomers of dihydroxyproline have been identified in proteins and peptides from marine organisms. For example, 2,3-cis-3,4-trans-3,4-dihydroxy-L-proline has been found in the cell walls of diatoms. nih.gov Another isomer, trans-2,3-cis-3,4-dihydroxyproline, has been identified as a component of the adhesive proteins in the mussel Mytilus edulis. acs.orgresearchgate.net These adhesive proteins are known for their remarkable ability to bind to surfaces in wet environments and contain repeating decapeptide sequences rich in 3,4-dihydroxyphenylalanine (DOPA) and hydroxyproline (B1673980). researchgate.net The presence of these hydroxylated amino acids is thought to be critical for the adhesive and cross-linking properties of the protein.

Furthermore, proline-rich cyclopolypeptides from marine organisms such as sponges, tunicates, and cyanobacteria exhibit a wide array of potent pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.com The unique and conformationally constrained nature of proline and its hydroxylated derivatives likely contributes to the specific and potent bioactivities of these marine natural products. mdpi.com

Below is a table summarizing the natural occurrence of dihydroxyproline moieties in some biologically active compounds.

| Compound Class | Specific Compound/Organism | Dihydroxyproline Isomer | Biological Activity |

| Echinocandins | Pneumocandin D (Glarea lozoyensis) | (2,3-trans, 2,4-trans)-3,4-dihydroxy-L-proline | Antifungal |

| Diatom Cell Walls | Navicula pelliculosa and other diatoms | 2,3-cis-3,4-trans-3,4-dihydroxy-L-proline | Structural component |

| Mussel Adhesive Proteins | Mytilus edulis | trans-2,3-cis-3,4-dihydroxyproline | Adhesion |

| Virotoxins | Amanita virosa mushrooms | 2,3-trans-3,4-trans-3,4-dihydroxy-L-proline | Toxic |

Impact of Dihydroxylation on Peptide and Protein Structure and Stability

The hydroxylation of proline residues, including dihydroxylation, has a significant impact on the structure and stability of peptides and proteins. This post-translational modification introduces polarity and the potential for hydrogen bonding, which can influence protein folding, conformation, and interactions.

Prolyl hydroxylation is a critical post-translational modification that regulates protein stability and protein-protein interactions. nih.gov The introduction of hydroxyl groups can stabilize specific peptide conformations. For example, the hydroxylation of proline to 4-hydroxyproline (B1632879) is essential for the stability of the collagen triple helix. nih.govamazonaws.comyoutube.com This stabilization is attributed to a stereoelectronic effect where the hydroxyl group influences the puckering of the pyrrolidine (B122466) ring and the torsional angles of the peptide backbone. nih.gov

Specifically, the exo ring pucker, which is favored in 4R-hydroxyproline, stabilizes the trans-amide bond conformation commonly found in collagen. nih.gov Conversely, an endo ring pucker is favored in a cis-amide bond. nih.gov This control over the cis/trans isomerization of the peptide bond is a crucial rate-determining step in protein folding. nih.gov

The dihydroxylation of proline introduces additional hydroxyl groups, further influencing the conformational preferences of the peptide chain. The presence of two hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which can restrict the conformational freedom of the peptide backbone and stabilize specific secondary structures like β-turns. This can be particularly important in the structure of bioactive peptides, where a well-defined conformation is often required for receptor binding.

A study on the effects of inhibiting prolyl hydroxylation in human cardiomyocytes revealed that this modification affects protein degradation, synthesis, and even RNA splicing. nih.gov Inhibition of prolyl hydroxylases led to the stabilization of numerous proteins, indicating that hydroxylation can act as a signal for protein degradation. nih.gov This highlights the broad regulatory role of prolyl hydroxylation in cellular processes.

Role as Building Blocks for Complex Molecular Architectures and Biomimetic Compounds

The unique structural features of dihydroxyproline make it a valuable building block for the synthesis of complex molecular architectures and biomimetic compounds. The pyrrolidine ring provides a rigid scaffold, while the two hydroxyl groups offer sites for further functionalization.

Hydroxyproline itself is a versatile building block for creating novel biomimetic and biodegradable polymers such as polypeptides, polyesters, and polythioesters. pku.edu.cn The presence of the hydroxyl group in 4-hydroxy-L-proline makes it a more versatile synthetic starting material compared to proline. pku.edu.cn Dihydroxyproline, with its two hydroxyl groups, offers even greater potential for creating complex, cross-linked, or functionalized polymers.

These dihydroxyproline-containing polymers can be designed to mimic the structures and functions of natural proteins. For instance, the incorporation of dihydroxyproline into synthetic peptides can be used to create stable, well-defined secondary structures that can mimic the binding sites of natural proteins. This approach is valuable in the design of enzyme inhibitors and receptor agonists or antagonists.

Furthermore, the stereochemistry of the hydroxyl groups on the proline ring can be controlled during synthesis, allowing for the creation of polymers with specific three-dimensional structures. This level of control is crucial for developing materials with tailored properties for applications in drug delivery, tissue engineering, and other biomedical fields. The ability to create stereoregular polymers with a nonaromatic ring embedded in the backbone can lead to materials with unique properties. pku.edu.cn

Stereochemical Implications for Receptor Binding and Enzyme Recognition (Theoretical)

The stereochemistry of a molecule is paramount in its interaction with biological macromolecules like receptors and enzymes, which are themselves chiral. libretexts.orgyoutube.com The specific three-dimensional arrangement of functional groups in this compound has significant theoretical implications for its binding to and recognition by these biological targets.

Enzymes and receptors possess highly specific binding pockets, and the affinity and selectivity of a ligand are determined by how well it complements the shape and chemical environment of this pocket. libretexts.orgnih.gov The two hydroxyl groups and the carboxylic acid and secondary amine of this compound create a distinct spatial pattern of hydrogen bond donors and acceptors. A receptor or enzyme active site would need to have a complementary arrangement of amino acid residues to form favorable interactions with this specific stereoisomer.

Therefore, it is theorized that this compound will exhibit highly stereospecific interactions with its biological targets. Any change to the stereochemistry at the C3 or C4 positions would likely lead to a significant decrease in binding affinity due to steric clashes or the loss of key hydrogen bonding interactions within the binding site. researchgate.net This stereochemical specificity is a fundamental principle in drug design and explains why the synthesis of stereochemically pure compounds is often essential for therapeutic efficacy.

Future Research Directions for 3s,4s 3,4 Dihydroxy D Proline

Development of Highly Enantioselective and Diastereoselective Synthesis Routes for Specific Stereoisomers

The precise control of stereochemistry is paramount in the synthesis of complex molecules like (3S,4S)-3,4-dihydroxy-D-proline, as different stereoisomers can exhibit vastly different biological activities. Future research should prioritize the development of more efficient and selective synthetic routes.

Current synthetic strategies often result in mixtures of diastereomers, necessitating challenging separation processes. nih.gov For instance, some methods have produced cis-trans mixtures with good to modest diastereoselectivity. nih.gov A key challenge is the development of methods that provide high yields and excellent enantiomeric and diastereomeric purity in a single, streamlined process.

Promising avenues for future research include:

Asymmetric Catalysis: The use of chiral catalysts, such as L-proline and its derivatives, has shown promise in promoting enantioselective reactions. mdpi.com Further exploration of organocatalysis, including the use of chiral pyrrolidine (B122466) derivatives, could lead to highly enantioselective and diastereoselective tandem reactions. nih.gov

Novel Starting Materials: Utilizing alternative starting materials, such as pentose (B10789219) sugars, presents a potentially general strategy for the synthesis of various 3,4-dihydroxyprolines. nih.gov For example, D-ribonolactone has been successfully transformed into a protected form of 3,4-dihydroxyproline (B1205037). nih.gov

Stereodivergent Synthesis: Developing synthetic pathways that can be selectively tuned to produce either cis or trans isomers from a common intermediate would be highly valuable. This could involve techniques like the amino-zinc-ene-enolate cyclization, which has demonstrated high stereospecificity and stereoselectivity. nih.gov

Interactive Table: Comparison of Synthetic Approaches

| Synthetic Approach | Key Features | Potential Advantages |

| Asymmetric Catalysis | Utilizes chiral catalysts to control stereochemistry. | High enantioselectivity and potential for high yields. |

| Novel Starting Materials | Employs readily available and stereochemically defined starting materials like sugars. | Access to a variety of stereoisomers. |

| Stereodivergent Synthesis | Allows for the selective formation of different stereoisomers from a single precursor. | Efficient access to a library of related compounds for structure-activity relationship studies. |

Engineering of Biocatalytic Systems for Tailored D-Dihydroxyproline Production

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis. The engineering of enzymes and microbial systems for the production of specific D-amino acids, including dihydroxyproline derivatives, is a rapidly advancing field.

Future research in this area should focus on:

Enzyme Discovery and Engineering: Identifying and engineering enzymes such as D-amino acid dehydrogenases and D-amino acid transaminases with high specificity and activity towards dihydroxyproline precursors. nih.gov Protein engineering efforts can be directed to tailor these biocatalysts for improved substrate acceptance and product formation. nih.gov

Metabolic Engineering: Creating microbial cell factories capable of producing this compound from simple carbon sources. This involves the introduction and optimization of biosynthetic pathways within a host organism.

Cascade Reactions: Designing multi-enzyme cascade reactions where a series of biocatalytic steps are performed in a single pot, increasing efficiency and reducing downstream processing.

Advanced Structural Biology Investigations in Peptide or Protein Contexts

The incorporation of this compound into peptides can significantly influence their structure and function. Proline and its analogs are known to induce specific secondary structures like β-turns and polyproline helices due to the conformational restriction of the pyrrolidine ring. mdpi.com

Future research should employ advanced structural biology techniques, such as high-resolution NMR spectroscopy and X-ray crystallography, to:

Elucidate Conformational Preferences: Determine how the dihydroxyproline residue affects the local and global conformation of peptides. Preliminary NMR studies have indicated that peptides containing dihydroxyproline can exist in multiple conformations in solution. mdpi.com

Investigate Hydrogen Bonding Networks: Analyze the formation of hydrogen bonds involving the hydroxyl groups of the dihydroxyproline residue, which can stabilize specific peptide structures. mdpi.com It has been proposed that the dihydroxyproline-proline dimer could induce β-turns similar to the serine-proline pair. mdpi.com

Study Protein-Peptide Interactions: Understand how the presence of this compound in a peptide ligand influences its binding to a target protein. The unique stereochemistry and hydrogen bonding potential of this amino acid could be exploited to enhance binding affinity and specificity.

Exploration of Novel Biological Functions or Pathways in Diverse Organisms

While 2,3-cis-3,4-trans-3,4-dihydroxy-L-proline has been identified in the cell walls of diatoms, the biological roles of D-isomers of dihydroxyproline remain largely unexplored. nih.gov Future research should aim to discover the natural occurrence and biological functions of this compound in various organisms.

This could involve:

Metabolomic Screening: Utilizing sensitive analytical techniques to screen for the presence of this compound in a wide range of biological samples.

Functional Genomics: Identifying genes and enzymatic pathways responsible for the biosynthesis and metabolism of this compound.

Pharmacological Screening: Testing the compound for novel biological activities, such as antimicrobial, antiviral, or enzyme inhibitory effects. For example, the related compound 3,4-dehydroproline has been shown to selectively inhibit prolyl hydroxylase. nih.gov

Rational Design of Conformationally Restricted D-Proline Analogs

The knowledge gained from studying this compound can be used to design novel, conformationally restricted D-proline analogs with tailored properties. nih.gov These analogs can serve as valuable tools in medicinal chemistry and peptide design.

Future research in this area should focus on:

Structure-Based Design: Using computational modeling and structural data to design analogs with specific conformational preferences. The introduction of substituents on the proline ring can significantly alter its conformational space. mdpi.com

Synthesis of Novel Analogs: Developing synthetic routes to access a diverse range of D-proline analogs with different substituents and stereochemistries. nih.govnih.gov

Incorporation into Peptides: Evaluating the impact of these novel analogs on the structure, stability, and biological activity of peptides. This "proline editing" approach allows for the systematic exploration of structure-activity relationships. nih.gov

Q & A

Q. What are the key synthetic strategies for preparing (3S,4S)-3,4-dihydroxy-D-proline derivatives?

Synthesis typically begins with protected hydroxyproline precursors, leveraging stereochemical control during hydroxylation. For example, trans-4-hydroxy-L-proline can serve as a starting material, with dihydroxylation achieved via catalytic dihydroxylation or enzymatic modification. Protection of hydroxyl groups (e.g., benzyl or tert-butyldimethylsilyl ethers) is critical to prevent undesired side reactions . Subsequent deprotection and purification steps (e.g., column chromatography) are essential for isolating enantiomerically pure products.

Q. How are hydroxyl groups protected during the synthesis of dihydroxyproline analogues?

Common protection strategies include benzyl ethers for temporary hydroxyl masking and acid-labile groups (e.g., tert-butyloxycarbonyl, Boc) for amine protection. For instance, in the synthesis of (2S,3S,4R)-3,4-dihydroxyproline, Sardina’s method uses sequential protection of hydroxyls to avoid cross-reactivity during coupling reactions . Deprotection is typically performed under hydrogenolysis (for benzyl groups) or mild acidic conditions (for Boc).

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming stereochemistry, particularly - and -NMR to resolve diastereomeric differences. Infrared (IR) spectroscopy identifies hydroxyl and carbonyl functionalities, while mass spectrometry (MS) validates molecular weight and purity. X-ray crystallography may be used for absolute configuration determination in crystalline derivatives .

Q. Why is stereochemical control critical in dihydroxyproline synthesis?

The spatial arrangement of hydroxyl groups influences hydrogen-bonding patterns and conformational rigidity, which are pivotal for biological activity (e.g., enzyme inhibition or peptide stability). For example, cis-dihydroxylation in proline derivatives alters ring puckering, affecting interactions with collagen-modifying enzymes like prolyl hydroxylases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for dihydroxyproline derivatives?

Discrepancies often arise from variations in reaction conditions (e.g., catalyst loading, solvent polarity) or purification methods. Systematic optimization, such as screening Pd catalysts for hydrogenolysis efficiency or adjusting temperature during dihydroxylation, can improve reproducibility. Comparative studies using kinetic monitoring (e.g., HPLC) are recommended to identify rate-limiting steps .

Q. What methodologies enable stereoselective recognition of (3S,4S)-dihydroxy-D-proline in peptide substrates?

Conformational analysis via NMR-based NOE (nuclear Overhauser effect) studies or X-ray crystallography can map hydrogen-bonding networks. Computational tools like molecular dynamics simulations predict how diastereomers interact with target proteins. For example, methyl ester derivatives serve as models to study ring puckering and hydroxyl group orientation .

Q. What challenges arise in separating diastereomers during dihydroxyproline synthesis?

Diastereomers with similar polarities require advanced chromatographic techniques, such as chiral HPLC with polysaccharide-based columns or capillary electrophoresis. Preferential crystallization, guided by solubility differences in polar solvents (e.g., ethanol/water mixtures), is another approach but demands rigorous enantiomeric excess (ee) validation .

Q. How can computational chemistry aid in predicting the conformational behavior of dihydroxyproline derivatives?

Density functional theory (DFT) calculations optimize ground-state geometries and predict transition states for hydroxylation reactions. Molecular docking simulations assess binding affinities to biological targets (e.g., collagen receptors), while machine learning models correlate stereochemical descriptors with experimental bioactivity data .

Q. What strategies mitigate epimerization risks during synthetic steps involving dihydroxyproline?

Epimerization at the α-carbon is minimized by avoiding strong acids/bases and using low-temperature conditions for coupling reactions. Protecting group selection (e.g., Fmoc for amine protection in solid-phase synthesis) and inert atmosphere workflows further reduce racemization risks .

Q. How do solvent and pH conditions influence the stability of dihydroxyproline derivatives in aqueous solutions?

Hydroxyl groups confer pH-dependent solubility and stability. Under acidic conditions, intramolecular hydrogen bonding stabilizes the pyrrolidine ring, while alkaline conditions may promote oxidation. Buffered solutions (pH 4–6) and antioxidants (e.g., ascorbic acid) are recommended for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.